

ferrous tartrate coordination chemistry and bonding

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Compound of Interest

Compound Name: *Ferrous tartrate*

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An In-depth Technical Guide to the Coordination Chemistry and Bonding of **Ferrous Tartrate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous tartrate, the iron(II) salt of tartaric acid, is a coordination complex with significant applications in pharmaceuticals, particularly as a bioavailable source of iron for the treatment of anemia.[1][2] Its efficacy and stability are intrinsically linked to the coordination chemistry of the ferrous ion with the tartrate ligand. This guide provides a comprehensive technical overview of the bonding, structure, and physicochemical properties of **ferrous tartrate**, supported by quantitative data and detailed experimental methodologies.

Coordination Chemistry and Bonding

The central feature of **ferrous tartrate**'s structure is the coordination of the iron(II) ion by the tartrate ligand ($\text{C}_4\text{H}_4\text{O}_6^{2-}$). The tartrate anion is a versatile ligand, capable of coordinating to metal centers through its carboxylate and hydroxyl oxygen atoms.

Coordination Environment of Iron(II)

In the solid state, the Fe(II) ion is typically found in a six-coordinate, pseudo-octahedral geometry.[3] The crystal structure consists of slightly distorted FeO_6 octahedra, where the oxygen atoms are provided by the tartrate ligands and, in hydrated forms, water molecules.[3] This coordination leads to the formation of polymeric chains.

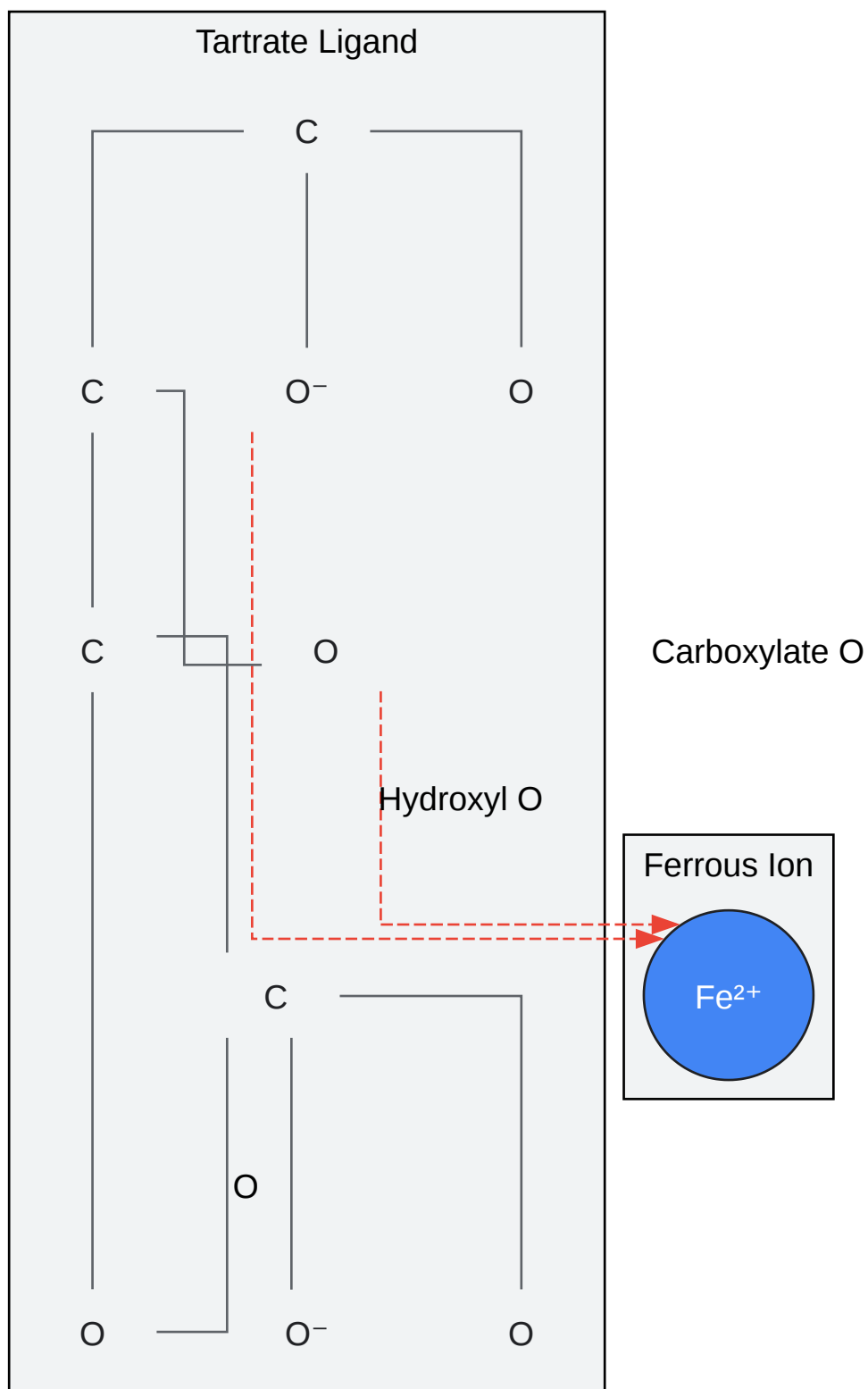
Tartrate Ligand Bonding Modes

The tartrate ligand acts as a multidentate chelating and bridging ligand. Coordination with the Fe(II) center occurs through:

- **Carboxylate Oxygen Atoms:** One or both of the deprotonated carboxylate groups (-COO^-) coordinate to the iron center.
- **Hydroxyl Oxygen Atoms:** The α -hydroxyl groups (-OH) on the tartrate backbone can also coordinate to the iron, forming stable five-membered chelate rings.

Studies on analogous metal tartrates, such as copper(II) tartrate, confirm that each metal center can be chelated by two halves of different tartrate dianions, with the ligands bridging multiple metal centers to form a two-dimensional coordination polymer.^[4] This chelation by both a carboxylate oxygen and an adjacent hydroxyl oxygen is a key feature of the complex's stability.

Below is a diagram illustrating the common chelation mode of a tartrate ligand to a ferrous ion.



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Caption: Chelation of Fe(II) by a tartrate ligand.

The formation of these stable chelate rings contributes significantly to the thermodynamic stability of the complex. The stability constant for the **ferrous tartrate** complex has been reported to be 7.1×10^4 .^[5]

Physicochemical and Structural Data

The properties of **ferrous tartrate** have been elucidated through various analytical techniques. The key quantitative data are summarized below.

Crystallographic Data

X-ray diffraction (XRD) studies have confirmed that **ferrous tartrate** typically crystallizes in an orthorhombic system with the space group $P2_12_12_1$.^[3]

Parameter	Value	Reference
Crystal System	Orthorhombic	^{[1][6]}
Space Group	$P2_12_12_1$	^[3]
Lattice Parameters (a, b, c)	a = 8.76 Å, b = 10.98 Å, c = 8.20 Å	^[1]
Unit Cell Volume (V)	650.86 Å ³	^[7]

Note: Lattice parameters are for nanoparticles synthesized by a wet chemical technique.

Spectroscopic Data

Fourier Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups involved in coordination. The key vibrational bands confirm the bonding between iron and the tartrate ligand.

Wavenumber (cm ⁻¹)	Assignment	Reference
~3400 (broad)	O-H stretching (hydroxyl groups and H ₂ O)	[1]
~1600	C=O asymmetric stretching (coordinated carboxylate)	[7]
~1364	C=O symmetric stretching + δ (O-C=O)	[1]
~1127	δ (C-H) + π (C-H)	[1]
~637	CO ₂ deformation	[1]
~570	Fe-O stretching	[7]

Mössbauer Spectroscopy Mössbauer spectroscopy is a powerful tool for probing the oxidation state and coordination environment of iron. For a high-spin Fe(II) complex in an octahedral environment, the following parameters are expected at room temperature.[8]

Parameter	Expected Value Range (mm/s)	Significance
Isomer Shift (δ)	0.9 - 1.3	Confirms the +2 oxidation state (ferrous).[8]
Quadrupole Splitting (ΔE_{Q})	2.0 - 2.7	Indicates a non-spherical electric field gradient at the iron nucleus, consistent with a distorted octahedral geometry. [8]

Thermal and Magnetic Properties

Thermal gravimetric analysis (TGA) reveals the thermal stability and composition, particularly the degree of hydration. Magnetic susceptibility measurements provide insight into the electronic structure of the Fe(II) center.

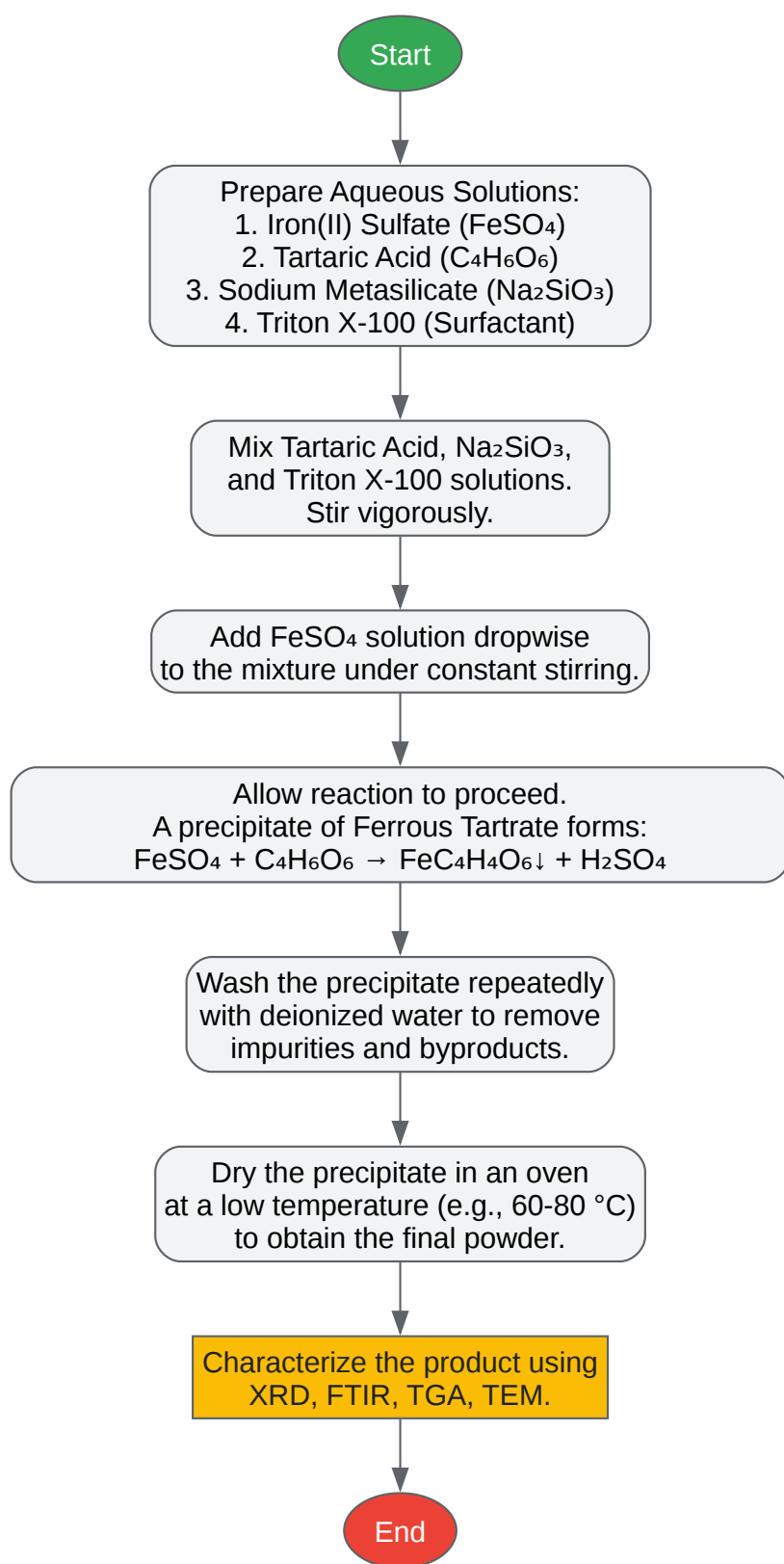
Property	Value	Reference
Thermal Stability	Stable up to ~100 °C, followed by dehydration and multi-stage decomposition. [1] [6]	[1] [6]
Magnetic Moment (μ)	2.572 BM	[7]

The magnetic moment is consistent with a high-spin d^6 (Fe^{2+}) configuration in an octahedral field, though slightly lower than the spin-only value, suggesting potential orbital contributions or experimental variations.

Experimental Protocols

Synthesis of Ferrous Tartrate Nanoparticles (Wet Chemical Method)

This protocol is adapted from the method described by Lathiya et al.[\[1\]](#)[\[6\]](#) It provides a reliable method for producing **ferrous tartrate** nanoparticles.



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Caption: Workflow for **ferrous tartrate** synthesis.

Methodology:

- **Solution Preparation:** Prepare separate aqueous solutions of iron(II) sulfate, tartaric acid, sodium metasilicate (as a facilitator), and Triton X-100 (as a surfactant) at desired molar concentrations.
- **Mixing:** In a reaction vessel, combine the tartaric acid, sodium metasilicate, and Triton X-100 solutions. Stir the mixture vigorously to ensure homogeneity.
- **Reaction:** Add the iron(II) sulfate solution dropwise to the stirred mixture. The formation of a precipitate indicates the synthesis of **ferrous tartrate**. The reaction is facilitated by the presence of sodium metasilicate.[\[1\]](#)[\[6\]](#)
- **Washing:** After the reaction is complete, separate the precipitate from the solution by centrifugation or filtration. Wash the solid product multiple times with deionized water to remove soluble impurities.
- **Drying:** Dry the washed precipitate in a controlled-temperature oven (e.g., at 80°C) until a constant weight is achieved.[\[1\]](#) The result is a fine powder of **ferrous tartrate**.

Characterization Protocols

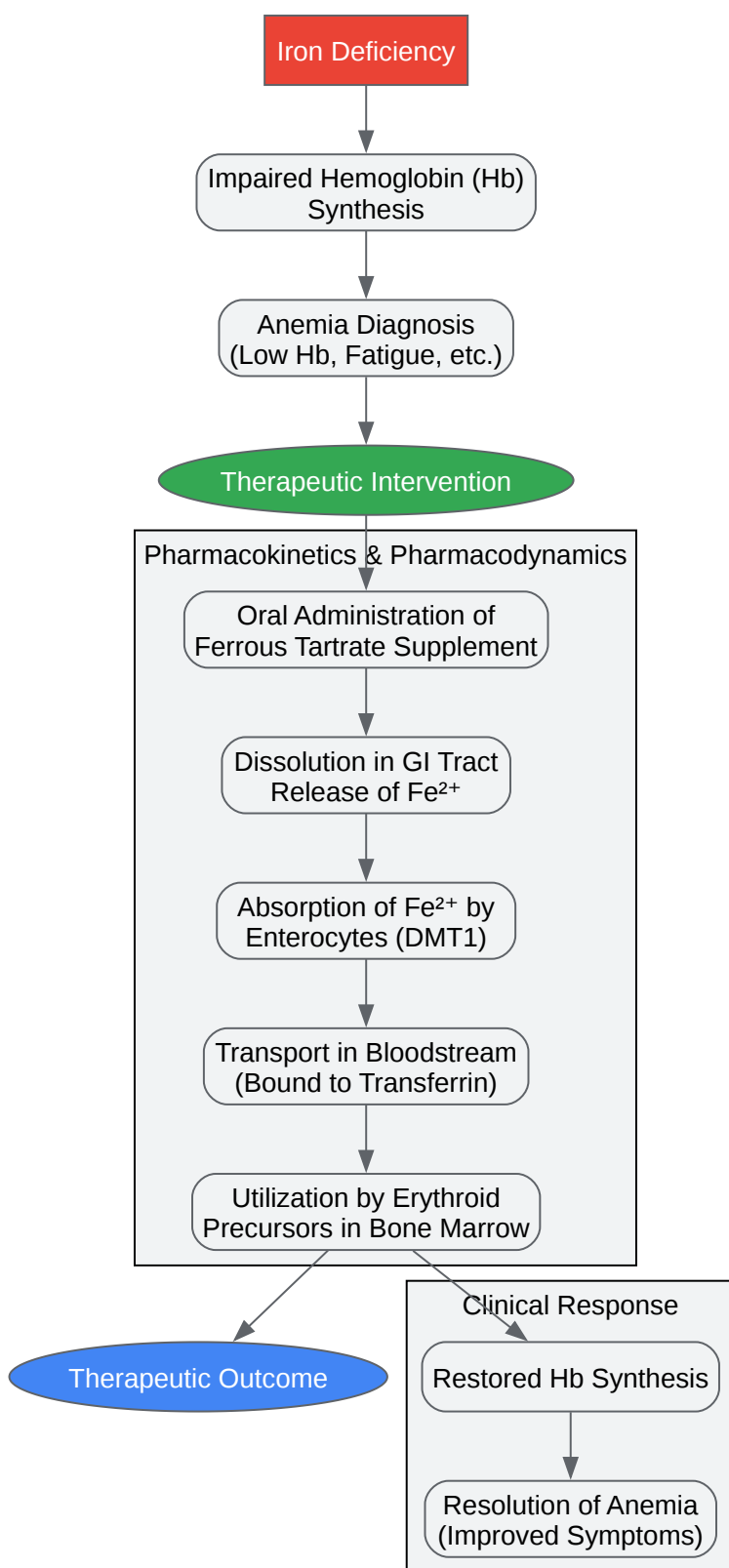
- **Powder X-ray Diffraction (XRD):** A small amount of the dried **ferrous tartrate** powder is gently pressed onto a sample holder. The sample is then analyzed using a diffractometer with Cu K α radiation to determine its crystal structure, phase purity, and crystallite size using the Scherrer formula.[\[1\]](#)[\[6\]](#)
- **Fourier Transform Infrared (FTIR) Spectroscopy:** A small amount of the sample is mixed with potassium bromide (KBr) powder and pressed into a pellet. The spectrum is recorded in the range of 400-4000 cm⁻¹ to identify the characteristic vibrational modes of the compound.[\[7\]](#)
- **Thermogravimetric Analysis (TGA):** A few milligrams of the sample are placed in an alumina crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss is recorded as a function of temperature to study its thermal decomposition profile.[\[1\]](#)[\[6\]](#)

Applications in Drug Development

Ferrous tartrate's primary role in drug development is as an active pharmaceutical ingredient (API) in oral iron supplements to treat and prevent iron-deficiency anemia.[1][9]

Mechanism of Action: The underlying therapeutic benefit of **ferrous tartrate** stems from its ability to provide a bioavailable form of ferrous (Fe^{2+}) iron. Iron is an essential component of hemoglobin, the protein in red blood cells responsible for oxygen transport. In iron-deficiency anemia, the body cannot produce enough hemoglobin, leading to reduced oxygen-carrying capacity of the blood.

The logical pathway from iron deficiency to therapeutic intervention is outlined below.



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